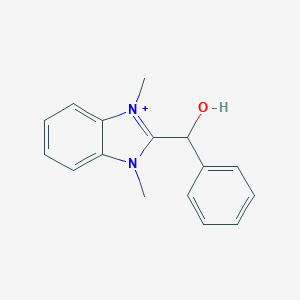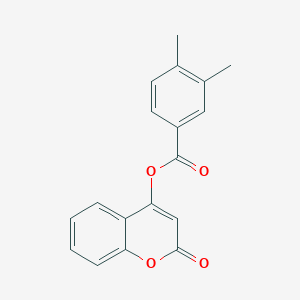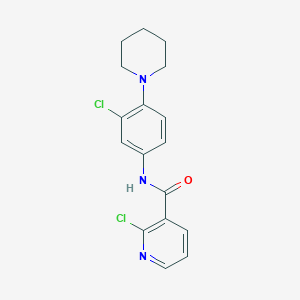![molecular formula C18H23NO B252689 N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine, commonly known as 4-MeO-PBP, is a psychoactive drug that belongs to the class of phenethylamines. It is a designer drug, and its chemical structure is similar to other psychoactive drugs such as amphetamines and cathinones. 4-MeO-PBP is known for its stimulant and empathogenic effects and has gained popularity in the recreational drug market. However, it has also been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-MeO-PBP involves the inhibition of the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a mood-enhancing effect. Additionally, 4-MeO-PBP has been found to have agonist activity at the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-PBP include increased levels of serotonin, dopamine, and norepinephrine in the brain, which can result in a mood-enhancing effect. It has also been found to increase heart rate and blood pressure, which are common effects of stimulant drugs. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-MeO-PBP in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of the serotonin system in mood regulation. However, one limitation of using 4-MeO-PBP in lab experiments is that it has not been extensively studied, and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-MeO-PBP. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Additionally, further studies are needed to understand its mechanism of action and the long-term effects of its use. Finally, research on the synthesis and purification of 4-MeO-PBP may lead to the development of new psychoactive drugs with therapeutic potential.
Synthesemethoden
The synthesis of 4-MeO-PBP involves the reaction of 4-methoxybenzyl chloride with 4-phenylbutan-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-MeO-PBP has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
Produktname |
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
|---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
InChI |
InChI=1S/C18H23NO/c1-15(8-9-16-6-4-3-5-7-16)19-14-17-10-12-18(20-2)13-11-17/h3-7,10-13,15,19H,8-9,14H2,1-2H3 |
InChI-Schlüssel |
UJLVVIGETAHADM-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)


![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

